1H-pyrazol-5-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADGUYFCFANJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tautomeric Dynamics of 1H-Pyrazol-5-ol: Stability, Characterization, and Pharmaceutical Implications
[1]
Executive Summary
The tautomerism of 1H-pyrazol-5-ol (and its substituted derivatives, commonly known as pyrazolones) represents a critical variable in heterocyclic chemistry and drug design.[1][2] Unlike simple keto-enol systems, the pyrazolone scaffold exhibits a tripartite equilibrium involving OH- (enol) , NH- (keto) , and CH- (keto) forms.[1] The dominance of a specific tautomer is not static; it is dictated by a delicate interplay of aromaticity, solvent dielectric constants, and substituent electronic effects.[1]
For the medicinal chemist, ignoring this equilibrium can lead to erroneous structure-activity relationship (SAR) models, as the bioactive conformation often differs from the major species in solution.[1] This guide provides a rigorous technical analysis of these tautomeric forms, their thermodynamic stability profiles, and a validated analytical workflow for their unambiguous determination.
Fundamental Tautomerism: Structural Definitions
The 1H-pyrazol-5-ol system exists in three primary tautomeric forms. The nomenclature is often dependent on the substitution pattern, but for the core nucleus, the equilibrium is defined as follows:
-
Form A (OH-form): 1H-pyrazol-5-ol (Aromatic, stabilized by resonance).[1]
-
Form B (NH-form): 1,2-dihydro-3H-pyrazol-3-one (Hydrazone-like character).[1]
-
Form C (CH-form): 2,4-dihydro-3H-pyrazol-3-one (Non-aromatic, interrupted conjugation).[1]
Visualization of Tautomeric Pathways
The following diagram illustrates the proton migration pathways connecting these species.
Figure 1: Tripartite tautomeric equilibrium of the pyrazolone scaffold.[1][2][3] The OH-form retains aromaticity, while NH- and CH-forms represent keto-isomers.[1]
Thermodynamic Stability & Environmental Factors[1]
The stability of these forms is not intrinsic but environmental.[1] The "chameleon-like" nature of pyrazolones requires a phase-specific analysis.
Gas Phase Stability
In the absence of external dielectric stabilization, aromaticity is the dominant driving force.[1]
-
Dominant Species: OH-form (Form A) .[1]
-
Mechanism: The pyrazole ring retains
-electron delocalization.[1] Computational studies (DFT at B3LYP/6-311++G(d,p) level) consistently show the OH-form to be 2–5 kcal/mol lower in energy than the NH- or CH-forms in vacuo.[1]
Solution Phase Stability
Solvent polarity introduces dipole-dipole interactions and hydrogen bonding capabilities that can override aromatic stabilization.[1]
| Solvent Type | Polarity ( | Dominant Interaction | Favored Tautomer |
| Non-polar (CHCl | Low | Intramolecular H-bond / Dimerization | OH-form (often as dimers) or CH-form (if C4-substituted) |
| Polar Aprotic (DMSO, DMF) | High | Dipole stabilization | NH-form (highly polar) |
| Protic (H | High | Intermolecular H-bonding | Mixed Equilibrium (often NH or CH depending on substituents) |
Critical Insight: In non-polar solvents like CDCl
Solid State Stability
X-ray crystallography reveals that the solid-state structure is "frozen" by crystal packing forces and extensive hydrogen bonding networks.[1]
Analytical Characterization Workflow
Distinguishing these tautomers requires a multi-modal approach. A single technique is often insufficient due to rapid proton exchange.[1]
NMR Spectroscopy (The Gold Standard)[1]
- H NMR:
- C NMR:
- N NMR: The most definitive tool.[1]
Analytical Decision Tree
Figure 2: Step-wise analytical workflow for tautomer assignment using multinuclear NMR.
Pharmaceutical Implications[5][6][7][8]
Drug Design & Bioactivity
In drug development, the "Bioactive Tautomer" hypothesis suggests that a protein binding pocket selects a specific tautomer.[1]
-
Edaravone (Radicava): Used for ALS and stroke recovery.[1] It is a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative.[1][3] While it exists in equilibrium, its radical scavenging activity is linked to the electron-rich OH-form (enol), which facilitates electron transfer.[1]
-
Metamizole: An analgesic prodrug where the active moiety relies on the pyrazolone core's reactivity.[1]
Synthetic Reactivity
The tautomeric form dictates the site of electrophilic attack:
Experimental Protocol: Determination of Tautomeric Equilibrium Constant ( )
Objective: Determine the ratio of OH:NH:CH forms in solution.
Methodology: Variable Temperature (VT) NMR.[1]
-
Sample Preparation: Dissolve 10 mg of the pyrazolone derivative in 0.6 mL of the solvent of interest (e.g., CDCl
, DMSO- , Methanol- ). Ensure the tube is sealed to prevent evaporation.[1] -
Acquisition:
-
Integration:
-
Calculation:
[1] -
Validation: Confirm assignments using
C HSQC (Heteronuclear Single Quantum Coherence) to verify C4 hybridization ( vs ).
References
-
Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole. Taylor & Francis Online. Retrieved from [Link][1]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (NIH). Retrieved from [Link]
-
Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Retrieved from [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Retrieved from [Link]
Discovery and history of pyrazole compounds in medicinal chemistry
The Pyrazole Scaffold: From Knorr’s Antipyrine to Targeted Kinase Inhibitors
Introduction: The Nitrogen-Nitrogen Powerhouse
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry. Unlike its isomer imidazole, where the nitrogens are separated by a carbon, the pyrazole's N-N bond confers unique physicochemical properties, including specific tautomeric equilibria and a distinct hydrogen-bonding profile (donor-acceptor capability).
From the accidental discovery of Antipyrine in the late 19th century to the rational design of Celecoxib and modern kinase inhibitors , the pyrazole core has evolved from a simple antipyretic pharmacophore to a precision tool for targeting enzyme active sites. This guide analyzes the history, chemistry, and synthetic evolution of pyrazole therapeutics.
Historical Genesis: The "Happy Accident"
The history of pyrazoles in medicine begins with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives (related to quinine) for malaria treatment, Knorr reacted ethyl acetoacetate with phenylhydrazine.
-
The Reality: He formed a pyrazolone derivative, which he named Antipyrine (Phenazone).
-
The Impact: Antipyrine became the first synthetic analgesic and antipyretic, launching the pharmaceutical industry's shift from plant extraction to chemical synthesis.
Timeline of Pyrazole Discovery
Figure 1: Chronological evolution of pyrazole-based therapeutics.
Structural & Physicochemical Analysis
The utility of pyrazole in drug design stems from its amphoteric nature and tautomerism .
Tautomerism
Unsubstituted pyrazoles exist in a tautomeric equilibrium between two identical forms (1H-pyrazole). However, when substituted (e.g., 3-methyl vs. 5-methyl), the position of the proton determines the steric and electronic profile presented to a receptor.
-
Implication: In kinase inhibitors, the pyrazole NH often acts as a hydrogen bond donor to the "hinge region" of the ATP binding site, while the N2 acts as an acceptor.
Acid-Base Properties
-
Weak Base (pKa ~ 2.5): The pyridine-like nitrogen (N2) can accept a proton.
-
Weak Acid (pKa ~ 14): The pyrrole-like nitrogen (N1) can donate a proton.
-
Drug Design Utility: This duality allows pyrazoles to interact with both acidic (e.g., Asp, Glu) and basic (e.g., Lys, Arg) residues in protein binding pockets.
Case Study: The COX-2 Revolution (Celecoxib)
Celecoxib represents the pinnacle of rational drug design using the pyrazole scaffold. The goal was to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).[3]
The Structural Challenge
-
COX-1 Active Site: Narrow hydrophobic channel.
-
COX-2 Active Site: Similar channel but with a distinct "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.
The Pyrazole Solution
The central pyrazole ring in Celecoxib serves as a rigid scaffold that orients three key pharmacophores in a specific geometry:
-
Trifluoromethyl Group (-CF3): Occupies a hydrophobic pocket, increasing potency and metabolic stability.
-
Sulfonamide Group (-SO2NH2): The critical "hook." It is too bulky to fit into COX-1 but slides perfectly into the COX-2 side pocket, forming hydrogen bonds with Arg513 and His90 .
-
Phenyl Ring: Provides lipophilic interactions.
SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) rationale for Celecoxib's selectivity.
Synthetic Methodologies: From Knorr to Regioselective Control
Synthesizing substituted pyrazoles—specifically 1,3- vs. 1,5-isomers —is a classic challenge. The standard Knorr synthesis often yields mixtures.
Protocol A: Classic Knorr Synthesis (General)
-
Mechanism: Condensation of a 1,3-dicarbonyl with hydrazine.[4]
-
Limitation: If the diketone is unsymmetrical, a mixture of regioisomers (1,3-disubstituted and 1,5-disubstituted) is formed.
Protocol B: Regioselective Synthesis of 1,5-Diarylpyrazoles (Celecoxib-type)
To ensure the 1,5-substitution pattern required for Celecoxib-like drugs, a stepwise approach using enaminones is preferred over simple diketones.
Reagents:
-
Acetophenone derivative (Starting material)
-
DMA-DMF (N,N-Dimethylformamide dimethyl acetal)
-
Aryl hydrazine hydrochloride
-
Ethanol (Solvent)
Step-by-Step Protocol:
-
Enaminone Formation:
-
Reflux the acetophenone derivative (1.0 eq) with DMA-DMF (1.2 eq) in neat conditions or toluene for 4-6 hours.
-
Result: Formation of the
-dimethylaminovinyl ketone intermediate. -
Validation: Monitor disappearance of ketone peak via TLC or LCMS.
-
-
Cyclization:
-
Dissolve the intermediate in Ethanol (0.5 M concentration).
-
Add the specific Aryl Hydrazine (1.1 eq).
-
Reflux for 2-4 hours. The reaction is driven by the elimination of dimethylamine and water.
-
Regioselectivity:[5][6][7][8] The hydrazine NH2 (the more nucleophilic nitrogen) attacks the
-carbon (the more electrophilic site) of the enaminone, ensuring the formation of the 1,5-isomer exclusively.
-
-
Purification:
-
Cool the mixture. The product often precipitates.
-
Recrystallize from Ethanol/Water.
-
Comparison of Methods
| Feature | Classic Knorr | Enaminone Route |
| Starting Material | 1,3-Diketone | Methyl Ketone + DMA-DMF |
| Regiocontrol | Poor (Mixtures) | Excellent (1,5-Selective) |
| Yield | Variable (40-70%) | High (>85%) |
| Application | Simple Pyrazoles | Complex Drug Scaffolds |
Modern Applications: Kinase Inhibitors
In oncology, pyrazoles are often used as ATP-mimetics .
-
Mechanism: The pyrazole ring mimics the purine ring of ATP.
-
Interaction: It forms hydrogen bonds with the "hinge region" of the kinase domain.
-
Example: Crizotinib (ALK inhibitor). The pyrazole ring is critical for orienting the molecule within the ATP binding pocket, allowing the halogenated phenyl group to exploit the specificity pocket.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link
-
FDA Drug Database. Celecoxib Prescribing Information. Link
-
Cui, Z., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link
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- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
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- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 1H-pyrazol-5-ol Hydrochloride
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 1H-pyrazol-5-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of 1H-pyrazol-5-ol and its Hydrochloride Salt
The 1H-pyrazol-5-ol scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Its derivatives are integral to the development of novel therapeutic agents.[2] The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of active pharmaceutical ingredients. The protonation of the pyrazole ring can significantly influence its electronic distribution and, consequently, its intermolecular interactions.[3] Understanding the precise three-dimensional arrangement of atoms and the intricate network of non-covalent interactions within the crystalline lattice is paramount for rational drug design, polymorphism screening, and formulation development. This guide presents a hypothetical, yet scientifically rigorous, case study on the single-crystal X-ray diffraction analysis of 1H-pyrazol-5-ol hydrochloride.
PART 1: Synthesis and Crystallization – The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical determinant for a successful structure solution.
Experimental Protocol: Synthesis of 1H-pyrazol-5-ol Hydrochloride
A plausible and efficient route to 1H-pyrazol-5-ol is the condensation reaction between a β-ketoester, such as ethyl acetoacetate, and hydrazine hydrate.[4][5] The subsequent formation of the hydrochloride salt can be achieved by treating the pyrazol-5-ol with hydrochloric acid in a suitable solvent.
Step-by-Step Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq.) and a suitable solvent such as ethanol.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.0 eq.) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Isolation of 1H-pyrazol-5-ol: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Salt Formation: Dissolve the purified 1H-pyrazol-5-ol in a minimal amount of a solvent like isopropanol or ethanol.
-
Acidification: Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. Slow evaporation is a common and effective technique for small organic molecules.
Step-by-Step Crystallization:
-
Solvent Selection: Prepare a saturated solution of 1H-pyrazol-5-ol hydrochloride in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or an ethanol/water mixture) at a slightly elevated temperature.
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
PART 2: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Data Collection and Structure Refinement
The following diagram and protocol outline the standard workflow for SC-XRD analysis.
Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Data Acquisition and Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell. The intensities of all unique reflections are then measured (integrated).[7]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[8]
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
PART 3: Structural Insights into 1H-pyrazol-5-ol Hydrochloride
Based on the analysis of related pyrazole and pyrazolium salt structures, we can predict the key structural features of 1H-pyrazol-5-ol hydrochloride.[3][7][9][10][11]
Molecular Structure and Tautomerism
1H-pyrazol-5-ol can exist in several tautomeric forms. In the solid state, in the presence of a strong acid like HCl, the pyrazole ring is expected to be protonated, leading to a pyrazolium cation. The positive charge will likely be delocalized across the N1-N2 bond. The hydroxyl group at the C5 position will be present as a keto form (pyrazolone) or an enol form, which can be distinguished by the C-O bond length.
Crystallographic Data Summary
The following table presents hypothetical but realistic crystallographic data for 1H-pyrazol-5-ol hydrochloride, based on typical values for small organic hydrochloride salts.
| Parameter | Hypothetical Value |
| Chemical Formula | C₃H₅ClN₂O |
| Formula Weight | 120.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 528.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.512 |
| Absorption Coefficient (mm⁻¹) | 0.65 |
| F(000) | 248 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Intermolecular Interactions: The Role of Hydrogen Bonding
The crystal packing of 1H-pyrazol-5-ol hydrochloride is expected to be dominated by a network of strong hydrogen bonds involving the pyrazolium cation, the hydroxyl/keto group, and the chloride anion.[3][10][12] The chloride ion is an excellent hydrogen bond acceptor.
Key Predicted Hydrogen Bonds:
-
N-H···Cl: A strong hydrogen bond is anticipated between the protonated nitrogen of the pyrazolium ring and the chloride anion.[3]
-
O-H···Cl: If the enol form is present, a hydrogen bond from the hydroxyl group to the chloride ion is highly probable.
-
N-H···O: Intermolecular hydrogen bonding between the pyrazolium N-H and the carbonyl oxygen of an adjacent molecule (if in the keto form) could also be a key packing motif.
The following diagram illustrates the likely hydrogen bonding network.
Figure 2: Predicted hydrogen bonding network in crystalline 1H-pyrazol-5-ol hydrochloride.
Conclusion
The crystal structure analysis of 1H-pyrazol-5-ol hydrochloride, achieved through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, provides invaluable insights into its solid-state properties. The protonated pyrazolium cation and the chloride anion are key players in a robust hydrogen-bonding network that dictates the crystal packing. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and serves as a critical tool for scientists in the field of drug design and materials science. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently elucidate the structures of novel pyrazole derivatives and accelerate their development pipelines.
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Ahmad Wani, N., Kumar Gupta, V., Kant, R., Aravinda, S., & Rai, R. (2013). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH). Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1170–1172. Available at: [Link]
-
El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
Moreno, F., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. Available at: [Link]
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Chambers, C. R., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. IUCrData, 9(1). Available at: [Link]
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Hafila, A., et al. (2018). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1671. Available at: [Link]
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El-Gahami, M. A., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 24(1), 125. Available at: [Link]
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Khan, I. U., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. Available at: [Link]
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Al-Omair, L. A. (2010). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences, 7(1), 29-37. Available at: [Link]
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ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. ResearchGate. Available at: [Link]
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Englert, U., et al. (2021). Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt. Molecules, 26(13), 3986. Available at: [Link]
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PubChem. (n.d.). 1-ethyl-1H-pyrazol-5-ol. PubChem. Available at: [Link]
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- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of 1H-Pyrazol-5-ol Hydrochloride
Foreword
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1H-pyrazol-5-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer in-depth insights into the principles, experimental design, and data interpretation associated with the thermal characterization of this heterocyclic compound. The guide emphasizes a rationale-driven approach to methodology, ensuring scientific integrity and fostering a deeper understanding of the thermal decomposition process.
Introduction: The Significance of Thermal Analysis for Pyrazole Derivatives
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The thermal stability of these compounds is a critical parameter, influencing storage, formulation, and ultimately, the safety and efficacy of a drug product. Thermogravimetric analysis (TGA) is an essential technique for evaluating this stability by continuously measuring the mass of a sample as it is heated at a controlled rate.[4]
For 1H-pyrazol-5-ol hydrochloride, TGA provides crucial information on its decomposition pathway, the temperature ranges of stability, and the nature of its degradation products. As a hydrochloride salt, a key aspect of its thermal analysis is understanding the dehydrochlorination process and the subsequent decomposition of the parent pyrazole ring. This guide will walk you through a robust methodology for conducting TGA on this compound and interpreting the resulting data to yield meaningful insights.
Foundational Principles: Tautomerism in 1H-Pyrazol-5-ol
Before delving into the thermal analysis, it is essential to understand the structural nuances of 1H-pyrazol-5-ol. This compound can exist in several tautomeric forms, primarily the -OH, -NH, and -CH forms. The relative stability of these tautomers is influenced by factors such as the solvent and the substituents on the pyrazole ring. While the exact tautomeric distribution of 1H-pyrazol-5-ol hydrochloride in the solid state requires specific crystallographic data, it is crucial to acknowledge this equilibrium as it can influence the initiation of thermal decomposition.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure the generation of high-quality, reproducible data.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is paramount for accurate measurements. Calibration should be performed for both mass and temperature according to the instrument manufacturer's guidelines.
Sample Preparation
To ensure representative analysis, the 1H-pyrazol-5-ol hydrochloride sample should be lightly ground to a homogenous powder. A consistent sample mass, typically between 5 and 10 mg, should be used for all analyses to minimize heat and mass transfer effects.
TGA Experimental Parameters
The following table outlines the recommended experimental parameters for the TGA of 1H-pyrazol-5-ol hydrochloride, with a detailed justification for each.
| Parameter | Recommended Value | Justification |
| Sample Pan | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Purge Gas | Nitrogen (Inert) | An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation. |
| Flow Rate | 20-50 mL/min | A consistent flow rate ensures the efficient removal of evolved gases from the sample area, preventing secondary reactions. |
| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. |
| Temperature Range | Ambient to 600 °C | This range is sufficient to capture the complete decomposition of most organic molecules, including pyrazole derivatives. |
Coupled Techniques: TGA-FTIR/MS
For a comprehensive analysis, coupling the TGA instrument to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) is highly recommended. This allows for the real-time identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed degradation pathways.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the TGA experiment, from sample preparation to data analysis.
Caption: Experimental workflow for the TGA of 1H-pyrazol-5-ol hydrochloride.
Interpreting the Thermogram: A Proposed Decomposition Pathway
While a specific TGA curve for 1H-pyrazol-5-ol hydrochloride is not publicly available, based on the analysis of analogous structures, a multi-step decomposition is anticipated. A related compound, 1-Methyl-1H-pyrazol-5-ol hydrochloride, shows no decomposition below 180°C.
Step 1: Dehydrochlorination
The initial mass loss is expected to correspond to the liberation of hydrogen chloride (HCl). This is a common decomposition step for amine hydrochlorides. The theoretical mass loss for the removal of HCl (36.46 g/mol ) from 1H-pyrazol-5-ol hydrochloride (molecular weight to be calculated) can be precisely determined.
Step 2 & 3: Decomposition of the Pyrazole Ring
Following the loss of HCl, the resulting 1H-pyrazol-5-ol molecule is expected to undergo further decomposition at higher temperatures. The fragmentation of the pyrazole ring is a complex process that can involve the cleavage of N-N, C-N, and C-C bonds.[5] Based on studies of other heterocyclic compounds, the evolved gases could include ammonia (NH₃), hydrogen cyanide (HCN), and various small hydrocarbon fragments.[6]
Quantitative Data Summary
The following table provides a hypothetical summary of the expected quantitative data from the TGA of 1H-pyrazol-5-ol hydrochloride.
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Products |
| 1. Dehydrochlorination | ~180 - 250 | [Calculated]% | HCl |
| 2. Ring Fragmentation | ~250 - 400 | [Calculated]% | NH₃, HCN, CₓHᵧNₙ fragments |
| 3. Final Decomposition | > 400 | [Calculated]% | Char residue |
Note: The temperature ranges and mass losses are estimations based on related compounds and require experimental verification.
Proposed Decomposition Pathway Diagram
The following diagram illustrates the proposed thermal decomposition pathway of 1H-pyrazol-5-ol hydrochloride.
Caption: Proposed thermal decomposition pathway of 1H-pyrazol-5-ol hydrochloride.
Safety and Handling Precautions
As a senior application scientist, ensuring laboratory safety is paramount. When handling 1H-pyrazol-5-ol hydrochloride and its related compounds, the following precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and scientifically grounded approach to the thermogravimetric analysis of 1H-pyrazol-5-ol hydrochloride. While a definitive decomposition profile requires experimental data, the proposed methodology and interpretation provide a robust framework for researchers. Future studies should focus on obtaining high-resolution TGA data, coupled with evolved gas analysis, to fully elucidate the thermal decomposition mechanism of this important heterocyclic compound. Such data will be invaluable for the development of stable and safe pharmaceutical formulations.
References
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Worzakowska, M., Sztanke, K., & Pikus, S. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 21(23), 9069.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Kumar, V., & Saini, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193.
- Clerici, F., Contardi, M., Gelmi, M. L., Pitzalis, E., & Mele, E. (2019). Electrospinning of pyrazole-isothiazole derivatives: nanofibers from small molecules. RSC advances, 9(35), 20264–20272.
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(12), 1094–1114.
-
Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]
- Worzakowska, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International journal of molecular sciences, 23(9), 4768.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of complexes 1 4. Retrieved from [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735.
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- 7. 33641-15-5 Cas No. | 1-Methyl-1H-pyrazol-5-ol | Apollo [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
The Pyrazole Paradigm: Engineering Novel Derivatives for Targeted Therapeutics
[1]
Executive Summary: The Scaffold of Choice
In the landscape of heterocyclic medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold." Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory precision of Celecoxib to the kinase-inhibiting power of Crizotinib and Ibrutinib —validates its pharmacokinetic superiority.
This guide moves beyond established drugs to explore the next generation of novel pyrazole derivatives . We analyze the structural logic driving recent breakthroughs in oncology (dual EGFR/tubulin targeting) and inflammation (COX-2/5-LOX dual inhibition). By synthesizing recent literature (2024–2025), we provide a blueprint for designing, synthesizing, and validating these potent bioactive agents.
Chemical Architecture & Structure-Activity Relationships (SAR)
The pyrazole core is not merely a linker; it is a dynamic pharmacophore. Its bioactivity hinges on its electronic duality—acting as both a hydrogen bond donor (NH) and acceptor (N:)—and its ability to orient substituents into specific receptor pockets.
The "Switchable" Core
-
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (
- and -tautomers).[1] Drug design often locks this conformation via -substitution (e.g., -phenyl or -methyl) to ensure predictable binding thermodynamics. -
Electronic Tuning: The C3 and C5 positions are electronically distinct. Substituents here dictate the dipole moment and lipophilicity (
), critical for membrane permeability and blood-brain barrier (BBB) penetration.
SAR Logic Table: Designing for Potency
The following table summarizes the consensus from recent high-impact studies regarding substitution effects.
| Position | Functional Group | Effect on Bioactivity | Mechanistic Rationale |
| N1 | Phenyl / Substituted Aryl | Increases Potency | Enhances hydrophobic interaction with receptor pockets (e.g., COX-2 secondary pocket). |
| C3 | Trifluoromethyl (-CF | Metabolic Stability | Prevents metabolic oxidation; increases lipophilicity for better bioavailability (seen in Celecoxib). |
| C4 | Halogens (Cl, Br) or Nitriles | Binding Affinity | Electron-withdrawing groups modulate the pKa of the ring; halogens can form halogen bonds with protein residues. |
| C4 | Sulfonamide (-SO | Selectivity (COX-2) | Critical pharmacophore for anchoring into the hydrophilic side pocket of COX-2 (Arg120/Tyr355). |
| C5 | Bulky Aromatics (Naphthyl) | Steric Fit | Fills large hydrophobic cavities in kinase domains (e.g., EGFR ATP-binding site). |
Therapeutic Frontiers & Mechanisms
Oncology: The Kinase Blockade
Novel pyrazole derivatives are increasingly designed as Type II Kinase Inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, these novel derivatives often bind to the inactive (DFG-out) conformation, offering higher selectivity.
-
Target: Epidermal Growth Factor Receptor (EGFR).[2]
-
Mechanism: Pyrazole-thiadiazole hybrids have shown nanomolar IC
values against EGFR (resistant mutants). The pyrazole nitrogen forms a hydrogen bond with Met793 in the hinge region, while the tail extends into the solvent-exposed region.
Inflammation: Beyond NSAIDs
The goal is to eliminate the gastric toxicity of traditional NSAIDs.
-
Target: Cyclooxygenase-2 (COX-2).[3]
-
Mechanism: Selective inhibition.[1] The bulky pyrazole scaffold physically excludes the molecule from the narrower COX-1 active site (isoleucine restriction) but fits perfectly into the larger COX-2 pocket (valine substitution).
Visualization: Dual Signaling Pathways
The following diagram illustrates how novel pyrazoles can simultaneously trigger apoptosis in cancer cells and inhibit inflammatory pathways.
Figure 1: Dual-action mechanism of pyrazole derivatives targeting EGFR-mediated survival pathways and COX-2 inflammatory cascades.
Technical Workflows: Synthesis & Validation
To ensure reproducibility, we present a robust synthetic route (Claisen-Schmidt Condensation) and a validation protocol.
Synthesis Protocol: 1,3,5-Trisubstituted Pyrazoles
Reaction Principle: The synthesis proceeds via a chalcone intermediate formed by the condensation of an acetophenone and a benzaldehyde, followed by cyclization with a hydrazine derivative.
Step 1: Chalcone Formation (Claisen-Schmidt)
-
Reagents: Acetophenone derivative (10 mmol), Benzaldehyde derivative (10 mmol), NaOH (40%, 5 mL), Ethanol (30 mL).
-
Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 6–12 hours.
-
Workup: Pour into ice water/HCl. Filter the precipitate (Chalcone). Recrystallize from ethanol.
Step 2: Pyrazole Cyclization
-
Reagents: Chalcone (from Step 1), Hydrazine Hydrate or Phenylhydrazine (12 mmol), Glacial Acetic Acid (20 mL).
-
Procedure: Reflux the mixture at 110°C for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into crushed ice. Neutralize with ammonia solution if needed. Filter solid.
-
Purification: Recrystallization from ethanol/DMF mixture.
Visual Synthesis Workflow:
Figure 2: Two-step synthetic pathway for generating 1,3,5-trisubstituted pyrazole libraries.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT)
This protocol validates the antiproliferative potential of the synthesized derivatives.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at
cells/well. Incubate for 24h at 37°C ( ). -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate medium. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC
using non-linear regression analysis (GraphPad Prism).
Future Perspectives: Hybrids & PROTACs
The future of pyrazole chemistry lies in hybridization and degradation .
-
Hybrid Molecules: Fusing pyrazoles with other pharmacophores (e.g., coumarins, quinolines) to create "super-scaffolds" that overcome drug resistance.
-
PROTACs: Using the pyrazole moiety as the ligand for the Target Protein (e.g., BTK), linked to an E3 ligase ligand, to induce proteasomal degradation of the target rather than simple inhibition.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. (2023). A comprehensive review of pyrazole-based anticancer mechanisms. [Link]
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (2023). Analysis of FDA-approved pyrazole drugs and clinical candidates. [Link]
-
New Pyrazole–Pyridazine Hybrids as Selective COX-2 Inhibitors. RSC Advances. (2022). Design and synthesis of anti-inflammatory hybrids. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023). Specific protocols for EGFR-targeting pyrazoles. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecular Medicine Reports. (2015). Historical and mechanistic context for pyrazole anti-inflammatories. [Link]
1H-Pyrazol-5-ol Hydrochloride: A Master Scaffold for Heterocyclic Architecture
Executive Summary
In the landscape of modern organic synthesis, 1H-pyrazol-5-ol hydrochloride (and its N-substituted congeners) stands as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. While often overshadowed by its more stable tautomers, the hydrochloride salt form offers a critical advantage: oxidative stability and enhanced shelf-life compared to the free base.
This technical guide dissects the utility of 1H-pyrazol-5-ol hydrochloride as a building block. It moves beyond basic characterization to explore the tautomeric-dependent reactivity that allows chemists to selectively access C-4 functionalized derivatives, N-alkylated products, and fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.
Chemical Architecture & Tautomeric Dynamics
The reactivity of 1H-pyrazol-5-ol is defined by its desmotropy —the ability to exist in three distinct tautomeric forms. Understanding this equilibrium is the prerequisite for controlling regioselectivity.
The Tautomeric Triad
The molecule exists in dynamic equilibrium between the OH-form (phenol-like), NH-form (pyrazolone), and CH-form (ketone).
-
OH-Form (Aromatic): Dominates in polar aprotic solvents (DMSO) and stabilizes the salt form.[1] It is the nucleophilic species for O-alkylation.
-
NH-Form (Pyrazolone): Often observed in non-polar solvents; leads to N-alkylation.
-
CH-Form (Keto): The reactive species for C-4 electrophilic attack (e.g., Knoevenagel condensation).
The Role of the Hydrochloride Salt
The free base of 1H-pyrazol-5-ol is susceptible to air oxidation, forming "rubazoic acids" (red dyes) upon prolonged exposure. The hydrochloride salt protonates the basic nitrogen (N-2), locking the molecule in a stable, crystalline lattice that resists oxidation.
-
Operational Note: In synthesis, the HCl salt acts as a masked nucleophile.[1] It requires in situ neutralization (using Et
N, NaOAc, or K CO ) to liberate the reactive free base immediately prior to reaction.[1]
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shifts and their impact on reactive sites.
Synthetic Modules: Core Transformations
The versatility of 1H-pyrazol-5-ol HCl lies in its ability to act as a dinucleophile (at N and O) and a C-nucleophile (at C-4).
Module A: C-4 Functionalization (The "Soft" Center)
The C-4 position is highly electron-rich due to the enaminone character. It reacts readily with "soft" electrophiles without requiring strong bases.
-
Knoevenagel Condensation: Reaction with aldehydes yields 4-arylmethylene-pyrazolones (often called aurones of the pyrazole series).
-
Halogenation: Electrophilic halogenation (Cl, Br, I) occurs exclusively at C-4.[1]
-
Mannich Reaction: Reaction with formaldehyde and secondary amines yields 4-aminomethyl derivatives.
Module B: N-Alkylation vs. O-Alkylation
Regioselectivity here is controlled by the base and solvent ("Hard-Soft Acid-Base" theory).
-
N-Alkylation: Favored by soft electrophiles (alkyl halides) and polar protic solvents.
-
O-Alkylation: Favored by hard electrophiles (acyl chlorides, sulfonyl chlorides) or under Mitsunobu conditions.[1]
Module C: Cyclocondensation (Fused Heterocycles)
This is the most high-value application in drug discovery. The 1,3-dinucleophilic nature (N-1 and C-5-NH2 or C-5-OH) allows for the construction of fused rings.
-
Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-dicarbonyls (e.g., acetylacetone).[1]
-
Pyrazolo[3,4-b]pyridines: Reaction with
-unsaturated nitriles.
Experimental Protocols
The following protocols are standardized for the hydrochloride salt, incorporating the necessary neutralization steps.
Protocol 1: Synthesis of 4-Arylmethylene-1H-pyrazol-5-ols (Knoevenagel)
Application: Creating scaffolds for anticancer screening. Mechanism: Base-mediated deprotonation of C-4 followed by condensation with an aldehyde.
-
Reagents:
-
Procedure:
-
Dissolve 1H-pyrazol-5-ol HCl and NaOAc in Ethanol (0.5 M concentration). Stir for 10 min to generate the free base in situ.
-
Add the aromatic aldehyde.[2]
-
Heat to reflux for 2–4 hours. The product often precipitates as a colored solid (yellow/orange) due to extended conjugation.[1]
-
Workup: Cool to RT. Filter the precipitate. Wash with cold water (to remove NaCl and excess NaOAc) and cold ethanol.[1]
-
Yield: Typically 80–95%.
-
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Application: Synthesis of kinase inhibitor scaffolds (e.g., bioisosteres of purines).[1]
-
Reagents:
-
1H-Pyrazol-5-ol Hydrochloride (1.0 equiv) [Note: often 3-aminopyrazole is used for N-bridgehead, but 5-ol can react via N-1/OH tautomerism]. Correction: For [1,5-a]pyrimidines, 3-aminopyrazole is the standard. If using 1H-pyrazol-5-ol, the product is often a pyrano[2,3-c]pyrazole or requires activation.
-
Alternative Target:Pyrazolo[1,2-a]pyrazole-diones or Fused Pyrans .
-
Revised Protocol for 5-ol:Synthesis of Pyrano[2,3-c]pyrazole (Multicomponent).
-
-
Procedure (4-Component Coupling):
-
Mix: 1H-Pyrazol-5-ol HCl (1 equiv), Malononitrile (1 equiv), Aromatic Aldehyde (1 equiv), and Base (Et
N, 2 equiv).[1] -
Solvent: Ethanol/Water (1:1).[1]
-
Conditions: Stir at RT or mild reflux (60°C).
-
Mechanism: Knoevenagel condensation (Aldehyde + Malononitrile)
Michael Addition of Pyrazol-5-ol Cyclization. -
Outcome: High yield of pyrano[2,3-c]pyrazole, a privileged scaffold in medicinal chemistry.[1]
-
Safety & Handling of Pyrazole Salts
-
Corrosivity: The hydrochloride salt is acidic. Handle with gloves and eye protection.
-
Stability: Store in a desiccator. Unlike the free base, the HCl salt is stable at room temperature for months if kept dry.[1]
-
Incompatibility: Strong oxidizing agents. Upon neutralization, the free base should be used immediately to prevent oxidative dimerization (formation of indigo-like dimers).
References
-
Faria, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Tautomerism and Reactivity. PMC NIH, 2019.[1] Available at: [Link]
-
Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 2018.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Fused Derivatives. Available at: [Link][1]
-
ACS Omega. Visible Light-Promoted One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols). Available at: [Link][1]
Sources
Methodological & Application
The Pivotal Role of 1H-Pyrazol-5-ol Hydrochloride in the Synthesis of Advanced Fluorescent Sensors
Introduction: Unveiling the Potential of a Versatile Precursor
In the dynamic field of molecular sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Among the myriad of heterocyclic scaffolds employed for this purpose, the pyrazole nucleus has emerged as a privileged structure due to its remarkable photophysical properties and synthetic versatility. Specifically, 1H-pyrazol-5-ol and its derivatives serve as foundational building blocks for a new generation of fluorescent sensors. This guide provides an in-depth exploration of the application of 1H-pyrazol-5-ol hydrochloride in the synthesis of these powerful analytical tools, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
1H-pyrazol-5-ol exists in a tautomeric equilibrium with its keto form, pyrazolin-5-one. This structural feature is central to its utility, as the C4 position of the pyrazolin-5-one tautomer contains an active methylene group. This active methylene is readily deprotonated, creating a nucleophilic center that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. It is this reactivity that allows for the facile introduction of a diverse array of aromatic and heteroaromatic aldehydes, thereby generating a library of fluorescent probes with tunable optical properties. The hydrochloride salt of 1H-pyrazol-5-ol is a stable and convenient starting material, though its use necessitates the addition of a base to liberate the reactive free pyrazole for subsequent condensation reactions.
Core Synthetic Strategy: The Knoevenagel Condensation
The cornerstone for synthesizing fluorescent sensors from 1H-pyrazol-5-ol hydrochloride is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, the pyrazolin-5-one tautomer) with an aldehyde or ketone, typically catalyzed by a weak base. The resulting product is an arylidene- or alkylidene-substituted pyrazolone, which often exhibits extended π-conjugation and, consequently, desirable fluorescent properties.
The general workflow for this synthesis is depicted below:
Experimental Protocols
Protocol 1: Synthesis of a Representative Fluorescent Sensor - 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a "turn-on" fluorescent sensor for certain metal ions, utilizing 3-methyl-1H-pyrazol-5-ol (a readily available derivative of the title compound) and 4-(dimethylamino)benzaldehyde. The dimethylamino group acts as an electron-donating group, enhancing the intramolecular charge transfer (ICT) character of the molecule, which is often associated with fluorescence.
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one (can be synthesized from ethyl acetoacetate and hydrazine hydrate, or purchased)
-
4-(Dimethylamino)benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid (optional, for pH adjustment during workup)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 g, 10.2 mmol) and 4-(dimethylamino)benzaldehyde (1.52 g, 10.2 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine. The addition of a basic catalyst is crucial to facilitate the deprotonation of the active methylene group of the pyrazolone.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a colored solid. If precipitation is not spontaneous, the solution can be concentrated under reduced pressure, or a small amount of water can be added to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 4-((4-(dimethylamino)phenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one as a brightly colored solid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.
Application Notes: Pyrazolone-Based Fluorescent Sensors in Action
Fluorescent sensors derived from 1H-pyrazol-5-ol operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1] The specific mechanism is dictated by the nature of the aromatic aldehyde used in the synthesis and the analyte being detected.
Sensing Mechanism: A Focus on Metal Ion Detection
Many pyrazolone-based sensors exhibit a "turn-on" or "turn-off" fluorescence response upon binding to specific metal ions. For instance, the lone pair of electrons on the nitrogen and oxygen atoms of the pyrazolone ring, as well as any additional heteroatoms in the appended aromatic group, can act as a chelation site for metal ions.
Upon chelation, the electronic properties of the fluorophore are altered. In a "turn-on" sensor, the binding event may restrict intramolecular rotation or inhibit a non-radiative decay pathway (like PET), leading to a significant increase in fluorescence quantum yield.[2][3] Conversely, in a "turn-off" sensor, the metal ion might introduce a new non-radiative decay pathway, leading to fluorescence quenching.[4]
Data Presentation: Performance of Pyrazolone-Based Fluorescent Sensors
The following table summarizes the performance of representative fluorescent sensors derived from pyrazolone precursors for the detection of various metal ions.
| Sensor Precursor | Target Analyte | Sensing Mechanism | Emission λ (nm) | Limit of Detection (LOD) | Reference |
| 3-Methyl-1-phenyl-pyrazolone derivative | Zn²⁺ | CHEF/PET Inhibition | 480 | Not Specified | [2] |
| Pyrazolone derivative | Fe³⁺ | PET | 465 | 0.025 µM | [2] |
| Pyrazolone-aminourea conjugate | Al³⁺ | CHEF | Not Specified | Not Specified | [5] |
Conclusion and Future Outlook
1H-pyrazol-5-ol hydrochloride is a readily accessible and highly versatile precursor for the synthesis of a wide range of fluorescent sensors. The simplicity and robustness of the Knoevenagel condensation allow for the creation of diverse molecular architectures with tailored photophysical and analyte-binding properties. The resulting pyrazolone-based sensors have demonstrated significant potential in the detection of environmentally and biologically important species, particularly metal ions. Future research in this area will likely focus on the development of sensors with enhanced water solubility for biological applications, as well as the exploration of novel sensing mechanisms to achieve even greater selectivity and sensitivity. The continued investigation of this remarkable heterocyclic scaffold promises to yield a new generation of advanced fluorescent probes for a multitude of scientific disciplines.
References
-
Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 14(5), 3519-3524. [Link]
-
Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Semantic Scholar. [Link]
-
Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. [Link]
-
Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]
-
Zhang, H., Lu, F., Kong, Q., Che, Y., & Li, X. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. ResearchGate. [Link]
-
Zhang, H., Lu, F., Kong, Q., Che, Y., & Li, X. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. ResearchGate. [Link]
-
Ciupa, A. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Advances. [Link]
-
Ciupa, A. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Publishing. [Link]
-
Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Europe PMC. [Link]
Sources
- 1. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous e ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06457G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
High-yield preparation method for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Application Note & Protocol
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8), a critical intermediate in the manufacturing of the DPP-4 inhibitor Teneligliptin .
While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 3-methyl-1-phenyl-5-pyrazolone. This route is selected for its scalability, cost-effectiveness, and ability to deliver yields >85% with high purity (>99%) when utilizing the specific purification strategies outlined below.
Key Advantages of This Protocol
-
Regiocontrol: Uses steric and electronic bias to favor mono-substitution at the 5-position.
-
Self-Validating Purification: Employs an acid-base workup that chemically separates the product from neutral starting materials and impurities, eliminating the need for column chromatography in large-scale batches.
-
Scalability: Avoids expensive palladium catalysts (Buchwald-Hartwig) in favor of classical SNAr chemistry.
Retrosynthetic Analysis & Pathway
The synthesis relies on the activation of the pyrazolone oxygen via chlorination, followed by displacement with piperazine.
Figure 1: Synthetic pathway transforming the pyrazolone scaffold into the piperazine derivative.
Experimental Protocol
Stage 1: Activation (Chlorination)
Objective: Convert 3-methyl-1-phenyl-5-pyrazolone to 5-chloro-3-methyl-1-phenylpyrazole.
-
Reagents:
-
3-methyl-1-phenyl-5-pyrazolone (1.0 equiv)[1]
-
Phosphorus Oxychloride (POCl
) (3.0 - 5.0 equiv)
-
-
Equipment: Round-bottom flask, reflux condenser, caustic scrubber (for HCl gas).
Procedure:
-
Setup: In a dry reaction vessel under inert atmosphere (N
), charge 3-methyl-1-phenyl-5-pyrazolone. -
Addition: Slowly add POCl
at room temperature. Caution: Exothermic. -
Reaction: Heat the mixture gradually.
-
Hold at 60°C for 30 minutes.
-
Ramp to 110°C (Reflux) and stir for 3–4 hours. Monitor by TLC/HPLC until starting material is <1%.
-
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring. Critical: Maintain temperature <20°C to prevent hydrolysis of the product.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (3x).
-
Wash: Wash combined organics with saturated NaHCO
(to remove acid traces) and brine. -
Isolation: Dry over Na
SO , filter, and concentrate in vacuo.-
Expected Yield: 90–95%[2]
-
Appearance: Yellow to orange oil/solid.
-
Stage 2: Functionalization (SNAr Coupling)
Objective: Displacement of the chloride with piperazine. Critical Factor: Use of excess piperazine prevents the formation of the bis-coupled impurity (where one piperazine molecule reacts with two pyrazole rings).
-
Reagents:
-
5-chloro-3-methyl-1-phenylpyrazole (1.0 equiv)
-
Piperazine (anhydrous) (5.0 - 8.0 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) - Optional if using neat piperazine. -
Solvent: Toluene or DMF (or run neat as a melt).
-
Procedure:
-
Setup: Charge Piperazine and K
CO into the flask with Toluene (5-10 volumes). -
Addition: Add the Stage 1 chloro-intermediate.
-
Reaction: Heat to reflux (110–120°C).
-
Note: If using DMF, heat to 120°C. If running neat (solvent-free), heat the melt to 120°C.
-
Stir for 6–12 hours. The reaction is driven by the electron-deficient nature of the pyrazole ring.
-
-
Monitoring: HPLC should show conversion of the chloro-intermediate.
-
Workup (Removal of Excess Piperazine):
-
Filter off inorganic salts (if K
CO used). -
Concentrate solvent (if Toluene/DMF used).
-
Crucial Step: Partition the residue between Water and Ethyl Acetate (EtOAc).
-
Wash the organic layer with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).
Stage 3: Purification (Acid/Base Extraction)
Objective: Isolate pure product from neutral impurities (unreacted chloro-SM) without chromatography.
Protocol:
-
Acid Extraction: Dissolve the crude organic layer (EtOAc) from Stage 2. Add 1N HCl (aq).
-
Separation: Separate layers. Discard the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer to 0–5°C. Slowly add 4N NaOH or NH
OH until pH > 12. -
Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).
-
Isolation: Dry (Na
SO ) and concentrate. -
Crystallization (Optional): The free base can be recrystallized from Heptane/EtOAc, or converted to the hydrochloride or acetate salt for long-term storage (Teneligliptin synthesis often uses the acetate salt).
Process Data Summary
| Parameter | Stage 1 (Chlorination) | Stage 2 (Coupling) |
| Reagent Stoichiometry | POCl | Piperazine (5.0+ eq) |
| Temperature | 110°C (Reflux) | 120°C |
| Time | 3–4 Hours | 6–12 Hours |
| Key Impurity | Hydrolyzed Pyrazolone | Bis-coupled dimer |
| Control Strategy | Anhydrous conditions | Excess Piperazine |
| Typical Yield | 90–95% | 80–85% |
| Purity (HPLC) | >98% | >99% (post-workup) |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic issues.
Common Issues:
-
Bis-Coupling: If the ratio of piperazine is too low (<3 eq), the product competes with piperazine for the chloro-substrate, leading to a dimer. Solution: Maintain high piperazine concentration.
-
Incomplete Chlorination: Moisture in the POCl
reaction reverts the intermediate back to the pyrazolone. Solution: Ensure strictly anhydrous conditions.
References
-
Synthesis of Teneligliptin Intermediate: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[7][8] WO2015063709A1. (2015). Link
-
Chlorination Protocol: Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. CN105418507A. (2016). Link
-
Alternative Coupling Conditions: Teneligliptin key intermediate preparation method. CN104177295A. (2014). Link
-
Compound Data: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem CID 22029039. National Center for Biotechnology Information. Link
Sources
- 1. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]
- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. CN108752277B - A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol [quickcompany.in]
One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)
Application Note & Protocol
One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols): A Comprehensive Guide for Medicinal Chemistry Applications
Introduction: The Significance of the Bis-Pyrazolone Scaffold
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, playing a pivotal role in modern drug discovery.[1] Among these, the pyrazole core is recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide spectrum of biological activities.[2] The class of compounds known as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has emerged as a particularly promising area of research. These molecules, which can be considered derivatives of the neuroprotective drug Edaravone, have demonstrated significant potential as antiviral, antibacterial, anti-inflammatory, and potent anticancer agents.[1][3]
Recent studies have highlighted their cytotoxicity against various human cancer cell lines, including breast and colorectal cancer, and some derivatives have even been investigated as potential inhibitors of the COVID-19 main protease (Mpro).[2][4][5] The accessibility of these complex molecules through efficient one-pot synthetic routes makes them highly attractive targets for high-throughput screening and lead optimization in drug development programs.
This guide provides a detailed, mechanistically-grounded overview of the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), offering field-proven protocols and explaining the causality behind key experimental choices for researchers in organic synthesis and medicinal chemistry.
The Tandem Reaction Mechanism: A Foundation of Efficiency
The elegance of the one-pot synthesis lies in its execution of two classical organic reactions in a single operational step: a Knoevenagel condensation followed by a Michael addition .[6][7] Understanding this tandem sequence is critical to appreciating the reaction's stoichiometry and conditions. The overall transformation involves the reaction of one equivalent of an aromatic aldehyde with two equivalents of a 1H-pyrazol-5-one derivative, most commonly 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
Step 1: Knoevenagel Condensation. The first molecule of the pyrazolone reacts with the aromatic aldehyde. The active methylene group at the C4 position of the pyrazolone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic intermediate, an arylidenepyrazolone (an α,β-unsaturated ketone, or enone).[7][8]
-
Step 2: Michael Addition. The second molecule of pyrazolone then acts as a Michael donor. Its C4-carbanion performs a conjugate attack on the β-carbon of the enone intermediate, leading to the formation of the final C-C bond and the bis-pyrazole product.[6][9]
This two-step, one-pot sequence is highly atom-economical and avoids the need to isolate the reactive arylidenepyrazolone intermediate, which is a key advantage for procedural simplicity and overall yield.
Figure 1: The tandem Knoevenagel-Michael addition mechanism.
Experimental Protocols: Green and Efficient Methodologies
A variety of catalysts and conditions have been developed for this synthesis, with a strong trend towards greener, more sustainable, and operationally simple methods. We present two highly effective and representative protocols.
The general workflow for this one-pot synthesis is straightforward, making it amenable to parallel synthesis for library generation. The primary steps involve mixing reagents, allowing the reaction to proceed under specified energy input (light or heat), and isolating the typically solid product via simple filtration.
Figure 2: General experimental workflow for the one-pot synthesis.
This modern approach leverages visible light as a green and sustainable energy source, obviating the need for any catalyst and often proceeding at room temperature.[4][10] This method is prized for its mild conditions, cost-effectiveness, and high functional group tolerance.[10]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol, 348 mg)
-
Ethanol (5 mL)
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Blue LED strip (465-475 nm) wrapped around the flask
Step-by-Step Procedure:
-
Setup: Place the aromatic aldehyde (1.0 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol) into the reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction Initiation: Seal the flask and place it on the magnetic stirrer. Irradiate the mixture with blue LEDs at room temperature.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 3-5 hours.[2]
-
Work-up and Isolation: Upon completion, the solid product often precipitates from the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity, but can be further purified by recrystallization from hot ethanol if necessary.
-
Characterization: Dry the pure product under vacuum and characterize by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.[4]
This protocol employs a simple, inexpensive, and mild base catalyst, sodium acetate (NaOAc), and is highly effective at room temperature.[1][5] The use of aqueous ethanol as a solvent further enhances its green credentials.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol, 348 mg)
-
Sodium Acetate (NaOAc) (0.1 mmol, 8.2 mg)
-
70% Ethanol in water (5 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
Setup: In the round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol), and sodium acetate (10 mol%, 0.1 mmol) in 5 mL of 70% ethanol.
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours depending on the aldehyde substrate. A solid precipitate usually forms as the reaction progresses.[1]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with distilled water and then with a small amount of cold ethanol.
-
Characterization: Dry the purified product. The high yields and simple filtration workup often provide material pure enough for subsequent applications.[5] Confirm identity and purity via standard spectroscopic methods.
Substrate Scope and Performance
The one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) is robust and accommodates a wide variety of aromatic aldehydes. The electronic nature of the substituents on the aryl ring can influence reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs): Aldehydes bearing EWGs (e.g., -NO₂, -Cl, -F) are highly electrophilic and typically react faster, providing excellent yields.[11]
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -CH₃, -OH) are less electrophilic, which can lead to slightly longer reaction times or marginally lower yields, though results are generally still very good.[11]
The following table summarizes representative results using the visible-light promoted, catalyst-free method.
| Entry | Aromatic Aldehyde (Ar-) | Product | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 3a | 4.0 | 90 | [2] |
| 2 | 4-Fluorobenzaldehyde | 3b | 3.5 | 94 | [2] |
| 3 | 4-Chlorobenzaldehyde | 3c | 3.5 | 96 | [2] |
| 4 | 4-Nitrobenzaldehyde | 3g | 3.0 | 95 | [2] |
| 5 | 4-Methylbenzaldehyde | 3e | 4.5 | 88 | [2] |
| 6 | 4-Methoxybenzaldehyde | 3j | 5.0 | 85 | [2] |
| 7 | 3,4,5-Trimethoxybenzaldehyde | 3m | 4.0 | 92 | [2] |
| 8 | 4-Hydroxybenzaldehyde | 3n | 5.0 | 82 | [2] |
| 9 | Thiophene-2-carboxaldehyde | 3p | 4.0 | 92 | [2] |
Conclusion and Outlook
The one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) via a tandem Knoevenagel condensation-Michael addition sequence is a powerful tool for medicinal chemists and drug development professionals. The development of catalyst-free, visible-light-mediated protocols and the use of simple, green catalysts like sodium acetate have made the generation of these valuable scaffolds more efficient, cost-effective, and environmentally benign. The operational simplicity, high yields, and broad substrate scope ensure that this reaction will continue to be a preferred method for creating diverse molecular libraries for the discovery of new therapeutic agents.
References
-
Yadav, G., Singh, P., Singh, R. K., et al. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega. Available at: [Link]
-
Pal, R., Gupta, A. D., & Mallik, A. K. (2012). Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 under catalyst-free and solvent-free conditions. ResearchGate. Available at: [Link]
-
Niknam, K., & Deris, A. (2013). An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst. ResearchGate. Available at: [Link]
-
Rojas, J., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. ResearchGate. Available at: [Link]
-
Rojas, J., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available at: [Link]
-
Pérez-Jannet, M., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank. Available at: [Link]
-
Rojas, J., et al. (2018). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed. Available at: [Link]
-
Yadav, G., Singh, P., Singh, R. K., et al. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Publications. Available at: [Link]
-
Yadav, G., Singh, P., Singh, R. K., et al. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega. Available at: [Link]
-
Zhyvotivska, A., et al. (2023). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Verma, M., et al. (2023). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. Available at: [Link]
-
Bakherad, M., et al. (2023). Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. SciELO South Africa. Available at: [Link]
-
Marculescu, C., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kolosov, M. A., et al. (2016). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Comptes Rendus Chimie. Available at: [Link]
-
Marculescu, C., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Publications. Available at: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water [scielo.org.za]
Application Notes and Protocols for the Guanylation of Amines using 1H-Pyrazole-1-carboxamidine Hydrochloride
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium functional group is a cornerstone of medicinal chemistry and drug development, prized for its unique physicochemical properties. As a strong base, it remains protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and nucleic acids.[1] This has led to its incorporation into a wide array of therapeutic agents, including the antiviral drug Zanamivir.[2][3]
The transformation of a primary or secondary amine into a guanidine, known as guanylation, is a pivotal reaction in synthetic organic chemistry.[1] Among the various reagents developed for this purpose, 1H-pyrazole-1-carboxamidine hydrochloride has emerged as a superior choice for researchers.[4][5] It offers a compelling combination of stability, high reactivity under mild conditions, and excellent chemoselectivity, minimizing the formation of unwanted byproducts and consistently delivering high yields.[4][6] This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the effective use of this versatile reagent.
Reagent Profile: 1H-Pyrazole-1-carboxamidine Hydrochloride
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 4023-02-3 | [2][7] |
| Molecular Formula | C₄H₆N₄·HCl | [7] |
| Molecular Weight | 146.58 g/mol | [7][8] |
| Appearance | White to off-white/light yellow solid powder or crystals | [3][7] |
| Melting Point | 163 - 172 °C | [3][7] |
| Solubility | Soluble in water | [9] |
| Purity | ≥ 99% (HPLC) | [5][7] |
Mechanism of Action: An Electrophilic Substitution
The guanylation of an amine with 1H-pyrazole-1-carboxamidine hydrochloride proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine group. The reaction is driven to completion by the departure of pyrazole, which is an excellent leaving group.
The key steps are:
-
Deprotonation: A suitable base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA) is added to neutralize the hydrochloride salt and to deprotonate the primary/secondary amine, thereby increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the protonated carboxamidine.
-
Proton Transfer & Elimination: A series of proton transfers culminates in the elimination of the neutral pyrazole molecule, a stable aromatic heterocycle, which serves as an effective leaving group. This step is thermodynamically favorable and drives the reaction forward.
-
Final Product: The resulting product is the guanidinium salt.
Caption: Mechanism of amine guanylation.
Core Applications in Scientific Research
The reliability of 1H-pyrazole-1-carboxamidine hydrochloride has established it as a vital tool across several research domains:
-
Pharmaceutical Development: It is a critical building block in the synthesis of complex pharmaceuticals.[2][7] Its most prominent role is as a key intermediate in the production of the antiviral drug Zanamivir.[2][3] It is also widely used to synthesize novel anti-inflammatory and analgesic drug candidates.[7]
-
Peptide Synthesis: The reagent provides a highly efficient method for converting ornithine residues into arginine residues within a peptide sequence, a crucial transformation for studying protein structure and function.[6][10]
-
Agrochemicals: It serves in the formulation of advanced agrochemicals, contributing to crop protection as a fungicide or herbicide.[7]
-
Biochemical Probes: Researchers utilize this compound to synthesize enzyme inhibitors and other molecular probes to investigate metabolic pathways and identify potential therapeutic targets.[7]
Experimental Protocols: A Step-by-Step Guide
Safety First: Always handle 1H-pyrazole-1-carboxamidine hydrochloride in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reagent can cause serious eye damage and may cause an allergic skin reaction.[9]
Protocol A: General Guanylation of a Primary Aliphatic Amine
This protocol provides a robust, generalized procedure for the guanylation of a simple, sterically unhindered primary amine.
Materials and Reagents:
-
Primary amine hydrochloride salt (or free base)
-
1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary amine substrate (1.0 eq). If starting from the hydrochloride salt, it can be used directly.
-
Dissolution: Add anhydrous DMF to dissolve the amine (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA to the stirred solution. If using an amine hydrochloride salt, use 2.2 equivalents of DIPEA. If using the free amine, use 1.1 equivalents.
-
Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Allow the mixture to stir at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude guanidinium salt can be purified by silica gel column chromatography or recrystallization, depending on its physical properties.
Caption: General experimental workflow for amine guanylation.
Substrate Scope and Reaction Parameters
The reactivity of the amine substrate is a critical factor. 1H-pyrazole-1-carboxamidine hydrochloride shows excellent chemoselectivity.[6]
| Substrate Type | Reactivity | Typical Conditions | Expected Outcome |
| Primary Aliphatic Amines | High | Room Temp, 4-12 h | Excellent Yields |
| Secondary Aliphatic Amines | Moderate | Room Temp, 12-24 h | Good to Excellent Yields |
| Aromatic Amines (activated) | Low | Room Temp, 24-48 h | Moderate Yields (e.g., 4-methoxyaniline)[6] |
| Aromatic Amines (unactivated) | Very Low | No reaction at room temperature | No significant conversion[6] |
| Other Nucleophiles | Inert | Hydroxyl, carboxyl, and thiol groups do not react under these mild conditions. | High Chemoselectivity[6] |
Troubleshooting Guide
Even robust protocols can encounter issues. This guide provides solutions to common challenges.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient base to deprotonate the amine. 2. Sterically hindered or electronically poor (less nucleophilic) amine substrate. 3. Reagent degradation due to moisture. | 1. Ensure correct stoichiometry of base (2.2 eq for HCl salts). 2. Gently heat the reaction (40-50 °C) and/or increase reaction time. 3. Use freshly opened anhydrous solvents and ensure the reagent is stored properly. |
| Formation of Byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Impure starting materials. | 1. Maintain the reaction at room temperature unless necessary. 2. Verify the purity of the amine and reagent by NMR or LC-MS before starting. |
| Difficult Purification | 1. The guanidinium product is highly polar and water-soluble. 2. Pyrazole byproduct co-elutes with the product. | 1. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with a small % of NH₄OH). Consider reverse-phase chromatography. 2. The aqueous work-up should remove the majority of the pyrazole. If issues persist, an acidic wash (dilute HCl) can be used, provided the product is stable. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
- ResearchGate. Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride.
- Chem-Impex. 1H-Pyrazole-1-carboxamidine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1H-Pyrazole-1-carboxamidine Hydrochloride in Modern Drug Discovery.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride.
- Santa Cruz Biotechnology. 1H-Pyrazole-1-carboxamidine Hydrochloride.
- ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride.
- MilliporeSigma. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- PubChem. Pyrazole-1-carboxamidine monohydrochloride.
Sources
- 1. Guanylation of Amines [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1H-Pyrazole-1-carboxamidine Hydrochloride | CAS 4023-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrazole-1-carboxamidine monohydrochloride | C4H7ClN4 | CID 2734672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Pyrazol-5-ol Hydrochloride
Welcome to the technical support center for the purification of crude 1H-pyrazol-5-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1H-pyrazol-5-ol hydrochloride?
A1: Impurities are typically byproducts of the synthesis route, which often involves the condensation of a hydrazine derivative with a β-ketoester or equivalent. Common impurities may include unreacted starting materials, regioisomers (such as 1H-pyrazol-3-ol), and polymeric byproducts. The hydrochloride salt form is generally stable, but degradation can occur under harsh basic conditions.[1]
Q2: Why is my crude product a persistent oil or a sticky solid instead of a crystalline powder?
A2: This is a common issue, often caused by the presence of residual solvents (like ethanol or water) or impurities that act as a eutectic mixture, depressing the melting point. Trituration with a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexanes) can often remove these impurities and induce crystallization.
Q3: Is 1H-pyrazol-5-ol the same as a pyrazolone?
A3: Yes, 1H-pyrazol-5-ol exists in tautomeric equilibrium with pyrazolin-5-one. This equilibrium is crucial as it influences the compound's polarity, acidity, and reactivity. The hydrochloride salt form typically favors the pyrazol-5-ol tautomer, but the presence of both forms in solution can affect chromatographic behavior.
Q4: Do I need to use special handling precautions for 1H-pyrazol-5-ol hydrochloride?
A4: While not exceptionally hazardous, standard laboratory practices should be followed. As with many heterocyclic compounds, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale work, a safety assessment may be prudent, especially considering the nitrogen content of the pyrazole core.[2]
Purification Strategy Workflow
The selection of a purification technique depends on the nature of the impurities and the scale of your experiment. The following workflow provides a logical decision-making process.
Caption: General workflow for purifying crude 1H-pyrazol-5-ol hydrochloride.
Troubleshooting Guide: Common Purification Issues
Issue 1: Recrystallization Failures
Q: I've attempted recrystallization, but my product "oils out" instead of forming crystals. What's happening and how do I fix it?
A: Probable Cause & Solution: "Oiling out" occurs when the solute is insoluble in the solvent at high temperatures or when the solution becomes supersaturated below the melting point of the solute. 1H-pyrazol-5-ol hydrochloride is highly polar, which can make solvent selection challenging.
-
Causality: The high polarity of your compound means it requires a very polar solvent system to dissolve. If the solvent is too good, the compound won't crystallize upon cooling. If it's not polar enough, it won't dissolve even when hot. Oiling out is the middle ground of failure.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Slow cooling encourages ordered crystal lattice formation.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then attempt slow cooling again.
-
Change Solvent System: This is the most reliable solution. Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, or isopropanol) and then add a "poor" solvent (an "anti-solvent" like ethyl acetate or diethyl ether) dropwise at the boiling point until turbidity persists.[3][4] This precisely tunes the solubility for optimal crystallization.
-
Recommended Recrystallization Solvent Systems
| Solvent System | Polarity | Comments & Rationale |
| Isopropanol/Water | High | Excellent for highly polar hydrochloride salts. Dissolve in minimal hot water/isopropanol, then adjust ratio. |
| Ethanol/Ethyl Acetate | Medium-High | A versatile system. Ethanol dissolves the polar product, while ethyl acetate reduces solubility to induce crystallization.[4] |
| Methanol/Diethyl Ether | Medium-High | Similar to the above, but ether is a much weaker solvent, allowing for crystallization of very soluble compounds.[5] |
Issue 2: Column Chromatography Challenges
Q: My compound streaks severely on silica gel TLC plates and I get poor separation during column chromatography. Why?
A: Probable Cause & Solution: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.
-
Causality: Silica gel is inherently acidic due to surface silanol groups (Si-OH).[6] The basic nitrogen atoms of the pyrazole ring can undergo strong acid-base interactions with these sites. This causes a portion of the molecules to "stick" to the stationary phase, leading to tailing, streaking, and often irreversible adsorption.[3]
-
Troubleshooting Steps:
-
Eluent Modification (Primary Solution): Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or a 1-5% solution of 7N ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol).[3][6]
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for basic compounds as it lacks the acidic character of silica.[3][7]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a mobile phase like water/acetonitrile or water/methanol with a modifier (e.g., 0.1% TFA or formic acid) can provide excellent separation.
-
Caption: Troubleshooting logic for streaking in silica gel chromatography.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization from Ethanol/Ethyl Acetate
This protocol is ideal for purifying material that is already >85% pure and contains less polar impurities.
-
Dissolution: In an appropriately sized flask, add the crude 1H-pyrazol-5-ol hydrochloride. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon or any insoluble impurities.
-
Induce Crystallization: While the ethanol solution is still hot, add ethyl acetate dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in a refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate. Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is suitable for complex mixtures or when recrystallization fails.
-
Select Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point for this polar compound is 5-10% Methanol in Dichloromethane.[8] Add 1% triethylamine to the chosen solvent mixture to create your mobile phase.
-
Prepare the Column: Pack a glass column with silica gel using the prepared mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which results in better separation than loading a liquid sample.
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Gently add the mobile phase and apply pressure (flash chromatography) to begin elution.
-
Collect & Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process. The resulting solid should be of high purity.
References
-
RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
Pour, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Mondal, B., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR... Rasayan Journal of Chemistry. Retrieved from [Link]
-
Jasiński, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]
-
Khan, I., et al. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives... RSC Sustainability. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
-
Hansen, T., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... Retrieved from [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative... Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]
- Google Patents. (1962). DE1112984B - Process for the preparation of pyrazolone derivatives.
-
Canadian Science Publishing. (n.d.). THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes... Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The acidic acylpyrazolones and acylisoxazolones extractants. Retrieved from [Link]
Sources
- 1. 1-Propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to 1H-Pyrazol-5-ol Hydrochloride Stability
Welcome to the dedicated technical support center for 1H-pyrazol-5-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and stability of your 1H-pyrazol-5-ol hydrochloride throughout its storage and handling. This resource will delve into the causality behind experimental choices, offering a self-validating system of protocols to safeguard your research outcomes.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've noticed a discoloration (yellowing or browning) of my solid 1H-pyrazol-5-ol hydrochloride sample over time. What is causing this and is the compound still usable?
Answer:
Discoloration, typically to a brownish hue, is a common indicator of oxidative degradation in pyrazoline derivatives.[1] This process is often initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The pyrazole ring is susceptible to oxidation, leading to the formation of colored impurities.
Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, such as those in late-stage drug development, it is strongly recommended to use a fresh, un-degraded lot. For less sensitive applications, you may be able to proceed, but it is crucial to first quantify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4]
Question 2: My 1H-pyrazol-5-ol hydrochloride powder has become clumpy and difficult to weigh accurately. What is the cause and how can I prevent this?
Answer:
The clumping or caking of your powdered sample is a classic sign of moisture absorption.[5] Hydrochloride salts are frequently hygroscopic, meaning they have a strong affinity for water and will readily absorb it from the atmosphere.[5][6] This absorbed moisture not only affects the physical handling of the compound but can also lead to chemical degradation through hydrolysis.[5]
To prevent this, meticulous handling and storage are paramount. Always store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, consider placing the primary container inside a desiccator with a suitable desiccant. When handling the compound, minimize its exposure to the open air, especially in humid environments.[6] Working in a glove box with a controlled inert atmosphere is ideal, particularly for sensitive experiments.[8]
Question 3: I am preparing a stock solution of 1H-pyrazol-5-ol hydrochloride and I'm concerned about its stability in solution. What are the best practices for preparing and storing stock solutions?
Answer:
The stability of 1H-pyrazol-5-ol hydrochloride in solution is dependent on the solvent, pH, temperature, and light exposure. As a hydrochloride salt, it generally exhibits good solubility in aqueous solutions.[2]
For optimal stability in solution:
-
Solvent Choice: Use high-purity, anhydrous solvents whenever possible, especially for non-aqueous solutions.
-
pH Considerations: The pH of your solution can significantly impact stability. It is advisable to conduct a preliminary pH-stability profile if you intend to store the solution for an extended period.
-
Storage Temperature: For short-term storage (a few days), refrigeration (2-8°C) is generally acceptable. For long-term storage, aliquot the stock solution into single-use vials and store them at -20°C or below to minimize freeze-thaw cycles.[2]
-
Light Protection: Store stock solutions in amber vials or wrap the container with aluminum foil to protect them from light-induced degradation.[1][2]
Question 4: I suspect my 1H-pyrazol-5-ol hydrochloride has degraded. How can I confirm this and identify the degradation products?
Answer:
A multi-step analytical approach is necessary to confirm degradation and identify the resulting products.
-
Initial Assessment: Begin by comparing the physical appearance (color, crystallinity) of the suspect sample with a fresh, reference standard.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the parent compound from any degradation products.[2][3][4] A shift in the retention time or the appearance of new peaks is indicative of degradation.
-
Structural Elucidation: Once degradation is confirmed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weights of the degradants and gaining structural insights from their fragmentation patterns.[3] For a definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 1H-pyrazol-5-ol hydrochloride?
A1: For long-term stability, 1H-pyrazol-5-ol hydrochloride should be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2] This combination of low temperature, protection from light, and exclusion of oxygen and moisture provides the best defense against degradation.
Q2: Is it necessary to handle 1H-pyrazol-5-ol hydrochloride in a glove box?
A2: While not strictly necessary for all applications, using a glove box or glove bag is highly recommended, especially for quantitative work or long-term storage of opened containers.[8] This is because it provides a moisture-free and inert atmosphere, which is ideal for handling hygroscopic and oxidation-sensitive compounds.[1][5]
Q3: Can I dry my 1H-pyrazol-5-ol hydrochloride if it has absorbed moisture?
A3: While technically possible to dry a sample that has absorbed moisture, for instance by heating in a vacuum oven, this is generally not recommended for routine laboratory practice.[6] The heating process itself can potentially accelerate thermal degradation. It is far better to prevent moisture absorption in the first place through proper storage and handling.[6] If you suspect moisture uptake, it is advisable to use a fresh sample for critical experiments.
Q4: What are the primary degradation pathways for 1H-pyrazol-5-ol hydrochloride?
A4: The two primary degradation pathways to be mindful of are:
-
Oxidation: The pyrazole ring can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored byproducts.[1]
-
Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Absorbed moisture can lead to the hydrolysis of the molecule.[5]
Q5: How often should I check the purity of my stored 1H-pyrazol-5-ol hydrochloride?
A5: The frequency of purity checks depends on your storage conditions and the requirements of your research. For a properly stored (-20°C, inert atmosphere, protected from light) and unopened container, the manufacturer's expiry date is a reliable guide. Once a container is opened, it is good practice to re-analyze the purity periodically, for example, every 6-12 months, or more frequently if it is opened often or stored under less than ideal conditions.
Data & Protocols
Recommended Storage Conditions Summary
| Condition | Short-Term Storage (Opened Container) | Long-Term Storage (Unopened/Resealed) |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Tightly sealed container, preferably in a desiccator | Inert gas (Argon or Nitrogen) backfill |
| Light | Amber vial or protected from light | Amber vial |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 1H-pyrazol-5-ol hydrochloride. Method optimization may be required for your specific instrumentation and sample matrix.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a 1H-pyrazol-5-ol hydrochloride reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
-
Sample Preparation:
-
Prepare your test sample of 1H-pyrazol-5-ol hydrochloride in the same manner as the standard, aiming for a final concentration within the range of your calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of 1H-pyrazol-5-ol hydrochloride.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the test sample.
-
Integrate the peak areas and calculate the purity of your sample based on the calibration curve. The appearance of significant additional peaks not present in the reference standard indicates the presence of degradation products.
-
Visualizing Degradation & Prevention
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for suspected degradation.
Key Factors in Preventing Degradation
Caption: Environmental factors and corresponding preventative measures.
References
-
Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved February 8, 2024, from [Link]
-
Hygroscopic: What it Means, What You Need to Know. (n.d.). CORECHEM Inc. Retrieved February 8, 2024, from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2023). RSC Publishing. Retrieved February 8, 2024, from [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 8, 2024, from [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah Journals. Retrieved February 8, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-1H-pyrazol-5-ol hydrochloride|33641-16-6 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.najah.edu [journals.najah.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 8. hepatochem.com [hepatochem.com]
Technical Support Center: Troubleshooting Low Yields in Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center.
As a Senior Application Scientist, I often see researchers struggle with pyrazole synthesis not because the chemistry is "bad," but because it is deceptively simple. The classical Knorr synthesis looks like a straightforward condensation on paper, but in the flask, it is a battleground of tautomerization, competitive nucleophilicity, and regiochemical ambiguity.[1]
This guide moves beyond textbook recipes to address the causality of failure. We will dissect the two primary synthetic routes—Condensation (Knorr) and Cycloaddition—and provide self-validating protocols to recover your yield.[1]
Module 1: The Knorr Synthesis (1,3-Dicarbonyls + Hydrazines)[1][2]
The most common cause of low yield here is not "decomposition," but rather regiochemical scrambling or arrested dehydration .[1]
Diagnostic Workflow: Why is my yield low?
Use this decision tree to diagnose the failure point in your condensation reaction.
Figure 1: Diagnostic logic flow for troubleshooting Knorr Pyrazole Synthesis failures.
Issue 1: The "Stalled" Intermediate (Incomplete Cyclization)
Symptom: SM is gone, but the product mass is technically correct (M+18) or the NMR shows aliphatic protons where aromatic ones should be. Root Cause: The reaction has formed the 5-hydroxy-2-pyrazoline intermediate but lacks the activation energy or acidic drive to eliminate water and aromatize.[1] This is common with electron-deficient diketones (e.g., trifluoromethyl groups).[1]
Troubleshooting Protocol:
-
Do not work up yet.
-
Add a catalytic amount of mineral acid (HCl) or p-TsOH to the reaction mixture.[1]
-
Increase temperature to reflux.[1]
-
Why this works: The dehydration step is acid-catalyzed.[1] If you are running under neutral conditions (e.g., ethanol), the intermediate may be stable.[1]
Issue 2: Regioselectivity Scrambling
Symptom: Yield is 40-50%, and you see a "shadow" spot on TLC or a split peak in HPLC. You have made a mixture of 1,3- and 1,5-isomers.[1] Root Cause: In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl.[1] The "yield" of your desired isomer is lost to the undesired one.[1]
Optimization Table: Controlling Regioselectivity
| Variable | Condition | Effect on Regioselectivity | Mechanism |
| Solvent | Ethanol (Protics) | Low/Mixed | Solvation masks electronic differences between carbonyls.[1] |
| Solvent | TFE / HFIP (Fluorinated) | High | Hydrogen bond donation activates the harder carbonyl, directing attack [1].[1] |
| Hydrazine | Free Base ( | Steric Control | Attacks the less hindered carbonyl first.[1] |
| Hydrazine | Salt ( | Electronic Control | Attacks the most electron-deficient carbonyl (requires acid catalysis).[1] |
Protocol 1: Regioselective Synthesis using Fluorinated Solvents Standard ethanol protocols often fail for unsymmetrical substrates.[1] Use this for high-value substrates.
-
Dissolve 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).
-
Add hydrazine derivative (1.1 equiv) slowly at room temperature.
-
Monitor by TLC.[1][2][3] TFE activates the carbonyls via strong H-bonding, often accelerating the reaction and improving regio-differentiation [2].[1]
-
Workup: Evaporate TFE (recoverable). The residue is often pure enough to bypass chromatography.[1]
Module 2: 1,3-Dipolar Cycloaddition (Click Chemistry & Beyond)[1]
When Knorr fails due to steric bulk or sensitivity, researchers turn to cycloaddition (Diazo/Nitrile imines + Alkynes).[1]
Issue 3: Catalyst Poisoning & "Dead" Reactions
Symptom: Copper-catalyzed reaction (CuAAC) turns green/black and stops converting.[1] Root Cause: Oxidation of Cu(I) to inactive Cu(II) or chelation of the catalyst by the pyrazole product itself (product inhibition).[1]
FAQ: How do I restart a stalled CuAAC reaction?
-
Q: My click reaction stopped at 60% conversion. Adding more catalyst didn't help.
-
A: Do not just add Copper. You must restore the reducing environment.[1]
Issue 4: Regioisomer Control (1,4 vs 1,5)
Thermal cycloadditions often yield 1:1 mixtures.[1] You must use catalysis to force the yield.[1]
Figure 2: Catalyst selection guide for targeting specific pyrazole regioisomers.
Module 3: Isolation & Purification (Recovering Physical Yield)
Many pyrazoles are amphoteric.[1] Significant yield is lost during aqueous workup because the product stays in the water layer.[1]
Issue 5: Product stuck in the Aqueous Layer
Symptom: Reaction looked great on LCMS, but extraction yielded nothing.
Root Cause: Unsubstituted pyrazoles (
Protocol 2: The "pH Swing" Extraction Use this when standard extraction fails.[1]
-
Acidify: Treat the crude reaction mixture with 1N HCl. Wash with ether/EtOAc.[1]
-
Logic: Impurities go into organic; Pyrazole stays in water as the hydrochloride salt.[1]
-
-
Discard Organic Layer.
-
Basify: Neutralize the aqueous layer carefully with saturated
or NaOH to pH 7–8.[1]-
Logic: This precipitates the free base pyrazole.[1]
-
-
Extract: Now extract with EtOAc or DCM. The pyrazole will migrate to the organic layer.[1]
-
Salting Out: If yield is still low, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).[1]
Issue 6: Purification of N-H Pyrazoles
Symptom: Product streaks on silica gel column; poor separation. Root Cause: The N-H proton interacts with the silanols on the silica gel.[1] Solution:
-
Mobile Phase Modifier: Do not just use Hexane/EtOAc.[1] Add 1% Triethylamine to the mobile phase to neutralize silica acidity.[1]
-
Alternative: Use Alumina (Neutral) instead of Silica for chromatography.[1]
References
-
Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]
-
Santeusanio, S., et al. (2022).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][4] The Journal of Organic Chemistry. [1]
-
Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1]
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents. Organic Letters. [1]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
Comparative study of pyrazole derivatives as enzyme inhibitors
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as both a hydrogen bond donor and acceptor. This dual capability allows it to mimic peptide bonds and interact with diverse biological targets, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO).
This guide provides a technical comparison of pyrazole-based inhibitors across three therapeutic axes: Inflammation (COX-2) , Oncology (Kinases) , and CNS Disorders (MAO-B) . It moves beyond simple listing to analyze the structure-activity relationships (SAR) that drive potency and selectivity, supported by experimental protocols for validation.
Module 1: Anti-Inflammatory Targets (COX-2 Inhibition)[1][2]
The Challenge: Selectivity
The primary goal in designing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving high selectivity for COX-2 (inducible) over COX-1 (constitutive) to minimize gastric toxicity.
Comparative Analysis: Celecoxib vs. Novel Derivatives
Celecoxib , the market standard, utilizes a specific sulfonamide-substituted pyrazole to dock into the hydrophobic side pocket of COX-2, a feature absent in COX-1. Recent studies have identified novel derivatives (e.g., Compound AD 532 and Trimethoxy hybrids 5f/6f ) that challenge this standard.
Performance Data
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| Celecoxib (Std) | COX-2 | ~0.04 - 1.5* | > 300 | Binds COX-2 side pocket via sulfonamide. |
| Compound AD 532 | COX-2 | > Celecoxib | High | Lower potency but reduced cardiovascular toxicity risk.[1] |
| Compound 5f | COX-2 | 1.50 | High | Trimethoxy group enhances H-bonding network. |
| Compound 6f | COX-2 | 1.15 | Very High | 2-fold more potent than Celecoxib in specific assays.[2] |
*Note: IC50 values vary by assay conditions; relative potency within the same assay is the critical metric.
Mechanistic Insight
The pyrazole nitrogen acts as a crucial anchor. In novel derivatives like 6f , the addition of electron-donating methoxy groups on the phenyl ring enhances the electron density, strengthening the interaction with the active site residues (Arg120 and Tyr355) of COX-2.
Module 2: Oncology (Kinase Inhibition)[4][5]
The Challenge: ATP Competition
Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They must occupy the adenine-binding pocket and form hydrogen bonds with the kinase "hinge" region.
Comparative Analysis: AT7519 vs. Novel CDK Inhibitors
AT7519 is a well-characterized multi-CDK inhibitor. However, "pan-inhibition" often leads to off-target toxicity. Newer derivatives like Compound 22 focus on specific isoforms (CDK2/CDK5) to improve the therapeutic window.
Performance Data
| Compound | Target | IC50 (nM) | Primary Interaction |
| AT7519 (Std) | CDK1, 2, 4, 6, 9 | 10 - 210 | Multi-target ATP competition. |
| Compound 22 | CDK2 / CDK5 | 24 / 23 | Specific H-bonds with Asp86 & Leu135 (Hinge). |
| Compound 27 | VEGFR-2 | 828 | Binds hydrophobic pocket; induces apoptosis. |
Visualization: Kinase Interaction Logic
The following diagram illustrates how pyrazole derivatives mimic the adenine ring of ATP to block phosphorylation.
Figure 1: Mechanism of ATP-competitive inhibition by pyrazole derivatives within the kinase active site.
Module 3: CNS Disorders (MAO-B Inhibition)
The Challenge: Isoform Specificity
Inhibiting MAO-A treats depression but carries the risk of the "cheese effect" (hypertensive crisis). Inhibiting MAO-B is useful for Parkinson's and Alzheimer's diseases. The goal is extreme selectivity for MAO-B.
Comparative Analysis: Standard vs. Pyrazoline EH7
While traditional inhibitors like Selegiline are effective, pyrazoline (dihydro-pyrazole) derivatives have emerged as highly potent alternatives. Compound EH7 (a fluorinated pyrazoline) demonstrates superior selectivity.[3]
Performance Data
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Selegiline (Std) | MAO-B | ~0.02 | Moderate |
| Compound EH7 | MAO-B | 0.063 | 133.0 (Highly Selective) |
| Compound EH6 | MAO-B | > 0.063 | > 55.8 |
Key Insight: The introduction of a fluorine atom at the para-position of the phenyl ring (EH7) significantly enhances lipophilicity and metabolic stability, allowing for better blood-brain barrier (BBB) penetration and tighter binding in the MAO-B active site.
Experimental Protocol: Self-Validating IC50 Determination
To ensure data integrity (E-E-A-T), the following protocol includes mandatory controls and validation steps. This workflow is applicable for colorimetric or fluorometric enzyme assays.
Assay Setup (96-well Plate Format)
-
Buffer: 50 mM Tris-HCl, pH 7.5 (optimize for specific enzyme).
-
Substrate: Km concentration (crucial for competitive inhibitors).
-
Enzyme: Concentration yielding linear velocity for >20 mins.
The Validation Matrix (Controls)
Every plate must include:
-
High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.
-
Low Control (LC): Substrate + Buffer (No Enzyme) = 0% Activity (Background).
-
Reference Standard: A known inhibitor (e.g., Celecoxib/Staurosporine) to verify assay performance.
Workflow Diagram
Figure 2: Step-by-step workflow for enzymatic inhibition assays ensuring statistical validity.
Data Analysis & Z-Factor
Do not rely solely on IC50. Calculate the Z-factor to validate the assay quality:
-
Where
is standard deviation and is the mean of positive (p) and negative (n) controls. -
Rule: If Z < 0.5, the assay is noisy; data should be rejected.
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Molecular Diversity, 2024.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.
-
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. Molecules, 2021.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules, 2020.
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 2024.
Sources
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1H-pyrazol-5-ol Hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents like 1H-pyrazol-5-ol hydrochloride is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding of the "why" behind the "how."
Section 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is paramount. 1H-pyrazol-5-ol hydrochloride, like many heterocyclic compounds used in synthesis, presents several potential risks that dictate its handling and disposal pathway.
The primary hazards associated with this compound include:
-
Acute Toxicity: It is considered harmful if swallowed[1][2].
-
Skin Irritation: Direct contact can cause skin irritation[1][3][4].
-
Serious Eye Irritation: The compound is an eye irritant, and contact can lead to serious damage[1][3][4].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][5].
The hydrochloride salt form indicates that the compound is acidic. This property is crucial for determining chemical compatibility during waste segregation to prevent dangerous reactions.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE |
| Health Hazards | Harmful if ingested. Causes serious eye and skin irritation. May cause respiratory tract irritation.[1][2][3][4] | Standard laboratory coat, chemical safety goggles or face shield, nitrile or neoprene gloves.[3][4][6] |
| Physical Hazards | Solid powder. Avoid dust formation.[1][7] | Use in a well-ventilated area or chemical fume hood to minimize dust inhalation.[1][5] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[8][9] Do not flush into surface water or sanitary sewer systems.[1][8] | Contain all waste and spills; prevent entry into drains.[9] |
| Reactivity Hazards | Incompatible with strong acids and oxidizing agents.[1][5] As a hydrochloride salt, it will react with strong bases. | Store and segregate waste away from incompatible materials.[10][11] |
Section 2: Pre-Disposal Safety and Handling
Proper handling from the moment a chemical is designated as waste is the first step in a safe disposal process. Adherence to these protocols minimizes exposure and prevents accidental releases.
-
Engineering Controls: Always handle 1H-pyrazol-5-ol hydrochloride waste inside a certified chemical fume hood to control dust and potential vapors.[9]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4] Wash hands and any exposed skin thoroughly after handling.[1][3][8]
-
Waste Container Storage: Store the designated waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals like strong bases and oxidizing agents.[1][11] The container must be kept tightly closed except when adding waste.[1][5]
Section 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of 1H-pyrazol-5-ol hydrochloride must follow a systematic process that complies with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[12][13]
Step 1: Waste Classification
The first and most critical step is to classify the waste. Based on its known hazards (irritant, harmful), 1H-pyrazol-5-ol hydrochloride must be managed as hazardous chemical waste .[13] It must never be disposed of in the regular trash or poured down the drain.[1][13]
Step 2: Waste Segregation
Causality Note: Proper segregation is vital to prevent dangerous chemical reactions within a waste container. Mixing this acidic hydrochloride salt with a strong base could cause a violent exothermic reaction.
Collect waste 1H-pyrazol-5-ol hydrochloride in a dedicated container. Do not mix it with other waste streams, especially strong bases, oxidizing agents, or metals.[10][11] Your institution's Environmental Health & Safety (EHS) department will provide guidance on whether to collect it in a container for "Solid Organic Waste" or a more specific category.
Step 3: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to the container as soon as you begin accumulating waste. The label must include:
-
The full chemical name: "1H-pyrazol-5-ol hydrochloride" (avoid abbreviations).
-
The words "Hazardous Waste".
-
An accurate indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").
-
The date when waste was first added (the "accumulation start date").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), where waste can be collected at or near the point of generation.[14] Keep the labeled waste container at your workstation or a designated spot within the lab. The container must remain closed at all times unless you are actively adding waste.
Step 5: Final Disposal via EHS
Once the waste container is full or has been in the lab for the maximum allowed time (typically 6-12 months, per institutional policy and EPA regulations), arrange for its removal.[12][15]
-
Ensure the lid is tightly sealed and the label is complete and legible.
-
Contact your institution's EHS department to schedule a waste pickup.
-
EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[3][9]
Section 4: Managing Spills and Contaminated Materials
Accidents happen, and a clear plan for spill management is essential.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area.
-
Control and Contain: Wearing appropriate PPE, contain the spill by covering it with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Avoid raising dust.[7][17]
-
Collect Waste: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.[6][17] Place them in a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.
Section 5: Disposal Decision Pathway
The following diagram outlines the logical workflow for the proper management and disposal of 1H-pyrazol-5-ol hydrochloride waste from the point of generation to its final removal from the laboratory.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. kuehnecompany.com [kuehnecompany.com]
- 11. ehs.com [ehs.com]
- 12. epa.gov [epa.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
